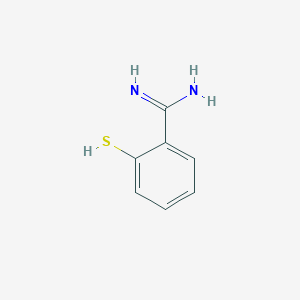
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a cyclohexadiene ring with a thione group and a diaminomethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of bis-amides containing a diene moiety . The reaction conditions often include the use of ethanol or ethanol-DMSO as solvents and temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols for handling photolytic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include bis-amides, thiols, and sulfone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials requiring specific functional groups.
Wirkmechanismus
The mechanism of action of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione involves its ability to undergo photolytic cleavage, forming reactive intermediates such as ketenes. These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with amino functionalities in peptides and proteins, facilitating labeling and modification reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethylcyclohexa-2,4-dien-1-one: Similar in structure but with a dimethyl substitution instead of a diaminomethylidene group.
Cyclohexa-2,4-diene-1-one: Lacks the thione and diaminomethylidene groups, making it less reactive in certain photochemical reactions.
Uniqueness
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is unique due to its combination of a thione group and a diaminomethylidene substituent, which imparts distinct reactivity and potential for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
80946-04-9 |
|---|---|
Molekularformel |
C7H8N2S |
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
2-sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) |
InChI-Schlüssel |
CHKQKPGYBDMGTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=N)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


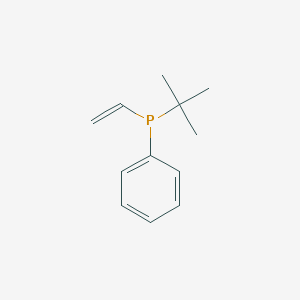

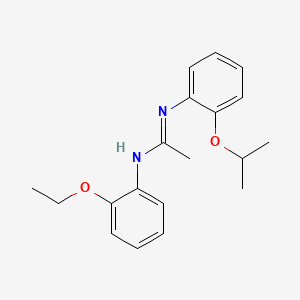
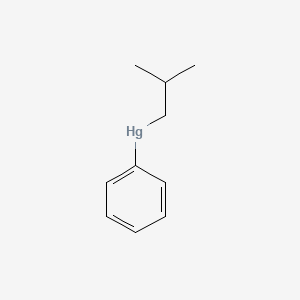
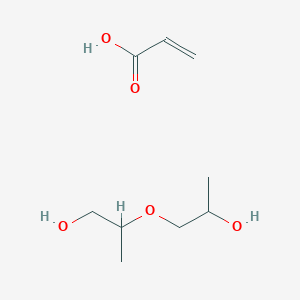
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
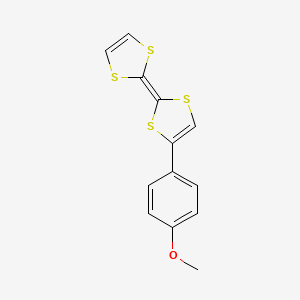
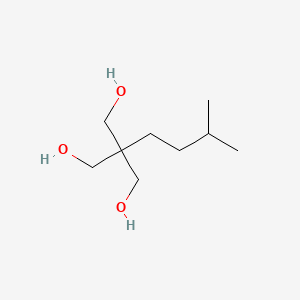

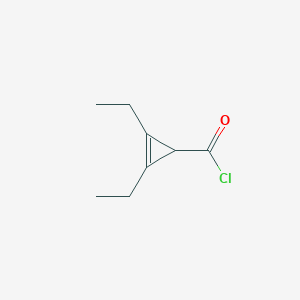
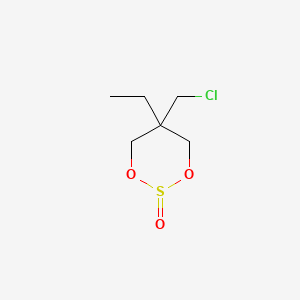
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
